![molecular formula C17H18N6O2S B2419459 (E)-N-(1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)吡咯烷-3-基)-2-苯乙烯磺酰胺 CAS No. 2035021-46-4](/img/structure/B2419459.png)

(E)-N-(1-([1,2,4]三唑并[4,3-b]哒嗪-6-基)吡咯烷-3-基)-2-苯乙烯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

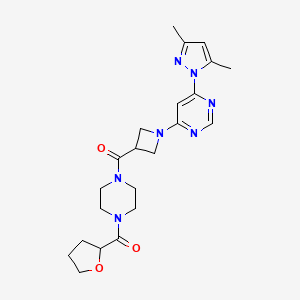

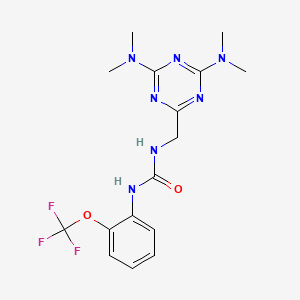

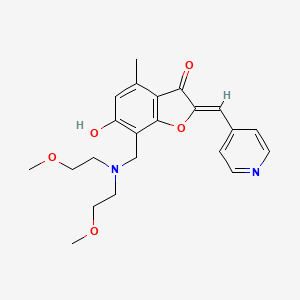

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of fused triazole . Fused triazoles are a class of compounds that have been studied for their potential as thermostable materials . They are designed and synthesized based on a fused-triazole backbone with various substituents .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized based on a fused-triazole backbone . The synthesis usually involves designing and synthesizing the core structure first, followed by the addition of substituents .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine ring. This ring system is a type of fused triazole, which is a heterocyclic compound containing two or more different types of atoms (usually carbon, nitrogen, oxygen, or sulfur) in the ring .科学研究应用

Energetic Materials

This compound has been investigated for its potential as an energetic material. Energetic materials are substances that release energy rapidly upon ignition or detonation. Researchers have synthesized a novel family of fully nitroamino-functionalized [1,2,4]triazolo[4,3-b][1,2,4]triazole-based energetic salts using this compound. These salts exhibit promising properties, including high densities (ranging from 1.65 to 1.89 g cm⁻³) and competitive detonation pressures (27.6–41.1 GPa) and velocities (8519–9518 m s⁻¹) . These characteristics make them attractive candidates for applications in propellants, explosives, and pyrotechnics.

Antitumor Activity

The compound’s derivatives have shown interesting antitumor activity. By inserting an amino linkage between the 6-aryl group and the [1,2,4]triazolo[4,3-a]pyridine core, researchers achieved a broader antitumor spectrum. Compound 8l demonstrated potent and broad-spectrum antiproliferative activity against various cancer cell lines, including HeLa, HCT116, MCF-7, and A549, with IC₅₀ values in the micromolar range (5.98–12.58 μM) .

Molecular Docking Studies

Molecular docking studies have explored the compound’s interactions with c-Met kinase. The 6-ethoxy-3-phenethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivative exhibited inhibitory effects on c-Met kinase, suggesting potential applications in targeted cancer therapy .

Thermostable Energetic Materials

Another study designed and synthesized energetic salts based on a fused-triazole backbone with two C-amino groups as substituents. The compound 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (1) and its energetic salts (2–9) were investigated. Compound 1 demonstrated superior thermostability, which is crucial for applications in extreme conditions .

Star-Shaped Derivatives

Researchers have utilized tris[1,2,4]triazolo[1,3,5]triazine, a new acceptor based on a fused triazole and triazine moiety, to construct star-shaped tristriazolotriazine derivatives. These derivatives exhibit interesting properties and may find applications in materials science .

属性

IUPAC Name |

(E)-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c24-26(25,11-9-14-4-2-1-3-5-14)21-15-8-10-22(12-15)17-7-6-16-19-18-13-23(16)20-17/h1-7,9,11,13,15,21H,8,10,12H2/b11-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQYOKSPYUONIK-PKNBQFBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)

![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)

![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)